Metazosulfuron-d6

Isotope dilution mass spectrometry LC-MS/MS Internal standard differentiation

Metazosulfuron-d6 (CAS 868680-84-6 parent; Molecular Formula C₁₅H₁₂D₆ClN₇O₇S; MW 481.9) is a hexa-deuterated stable isotope-labeled analog of the sulfonylurea herbicide metazosulfuron, a pyrazolesulfonylurea ALS inhibitor developed by Nissan Chemical Industries, Ltd. under trade name Altair®.

Molecular Formula C₁₅H₁₂D₆ClN₇O₇S
Molecular Weight 481.9
Cat. No. B1162474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetazosulfuron-d6
Synonyms3-Chloro-N-[(4,6-dimethoxy-d6-pyrimidin-2-yl)carbamoyl]-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)-1H-pyrazole-5-sulfonamide;  NC 620-d6;  3-Chloro-4-(5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl)-N-[[(4,6-dimethoxy-d6-2-pyrimidinyl)amino]carbon
Molecular FormulaC₁₅H₁₂D₆ClN₇O₇S
Molecular Weight481.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metazosulfuron-d6 Isotope-Labeled Internal Standard for Regulatory Residue Quantification—Key Procurement Considerations


Metazosulfuron-d6 (CAS 868680-84-6 parent; Molecular Formula C₁₅H₁₂D₆ClN₇O₇S; MW 481.9) is a hexa-deuterated stable isotope-labeled analog of the sulfonylurea herbicide metazosulfuron, a pyrazolesulfonylurea ALS inhibitor developed by Nissan Chemical Industries, Ltd. under trade name Altair® [1][2]. The parent compound is registered for paddy-field weed control in Japan (2013), Korea, and China at 60–120 g a.i./ha, demonstrating efficacy against sulfonylurea-resistant biotypes [3]. Metazosulfuron-d6 is specifically engineered for use as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods, creating a +6 Da mass shift that enables unequivocal mass spectrometric discrimination from the native analyte .

Why Unlabeled Metazosulfuron Standards and Non-Isotopic Internal Standards Cannot Substitute Metazosulfuron-d6 in Regulated Quantification


Unlabeled metazosulfuron standards cannot function as internal standards in isotope dilution mass spectrometry (IDMS) because they co-elute with the target analyte and produce identical precursor-to-product ion transitions, offering no correction for ion suppression or enhancement caused by complex crop matrices such as brown rice, kimchi cabbage, and soybean [1]. Structural analogs (e.g., pyrazosulfuron-ethyl or halosulfuron-methyl) differ in chromatographic retention time and ionization efficiency, resulting in differential matrix effects that compromise quantitative accuracy, typically yielding recovery biases exceeding ±20% when compared with isotope-matched internal standards [2][3]. The Chinese National Food Safety Standard GB 23200.121-2021 explicitly mandates isotope-labeled internal standards for LC–MS/MS determination of 331 pesticides including metazosulfuron in plant-derived foods, establishing regulatory necessity for procurement of the deuterated compound [4].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Metazosulfuron-d6 Versus Closest Analogs


Mass Spectrometric Resolution: +6 Da Isotopic Shift Enables Baseline Separation from Unlabeled Metazosulfuron

Metazosulfuron-d6 incorporates six deuterium atoms on the two methoxy groups of the pyrimidine ring, producing a molecular ion [M+H]⁺ at m/z 482.9 versus m/z 476.9 for unlabeled metazosulfuron—a mass shift of +6 Da . This Δm/z is 3- to 6-fold greater than the minimum resolution required to avoid isotopic cross-talk in triple-quadrupole MS and exceeds the +3 Da shift of Metazosulfuron-d3 variants, which can exhibit cross-contribution of up to 5% from the analyte’s natural ³⁷Cl isotopic peak into the IS channel . In residue analysis using MRM transitions, Metazosulfuron-d6 provides ion ratio stability (RSD < 6%) across the concentration range 0.05–12.5 mg/kg, outperforming structural-analog IS approaches where ratio deviation exceeds 15% [1].

Isotope dilution mass spectrometry LC-MS/MS Internal standard differentiation

Regulatory Mandate: GB 23200.121-2021 Requires Isotope-Labeled Internal Standards for Metazosulfuron Residue Testing in Food

The Chinese National Food Safety Standard GB 23200.121-2021 prescribes LC–MS/MS determination of metazosulfuron among 331 pesticides in plant-derived foods. The method mandates the use of an isotope-labeled internal standard for each target analyte to ensure quantitative accuracy [1]. Metazosulfuron-d6 is the only commercially available isotope-labeled standard that satisfies the structural identity and mass spectrometric discrimination criteria of this regulation. China has established maximum residue limits (MRLs) for metazosulfuron at 0.05 mg/kg in paddy rice (grain) and brown rice under GB 2763-2026 [2]. Laboratories relying on unlabeled external standard calibration cannot legally report compliant results under this national standard.

Food safety regulation MRL compliance Isotope dilution GC-MS/MS LC-MS/MS

Matrix Effect Correction: Metazosulfuron-d6 Compensates for Ion Suppression/Enhancement Across Five Crop Matrices

In the validated HPLC method for metazosulfuron residue analysis, recovery values ranged from 74.1% to 116.9% with coefficients of variation (C.V.) below 10% across brown rice, apple, mandarin, kimchi cabbage, and soybean [1]. However, LC–MS confirmation revealed matrix-dependent ion suppression of up to 25% in soybean extracts when no isotope-labeled IS was used [2]. The use of a co-eluting deuterated IS such as Metazosulfuron-d6 normalizes the analyte/IS response ratio throughout the chromatographic run, reducing matrix-induced recovery bias to within ±15%—a prerequisite for meeting the SANTE/11312/2021 acceptance criterion [3]. In the class of sulfonylurea analyses by IDMS, deuterated IS methods achieve average recovery robustness of 85.5–110.1% with RSD <6%, compared with 70–120% and RSD >10% for external standard calibration [4].

Matrix effect correction Isotope dilution LC-MS/MS quantification accuracy

Method Sensitivity Benchmark: Parent Compound ILOQ 2 ng and MLOQ 0.02 mg/kg Enable ppt-Level Quantification with Isotope Dilution

The validated HPLC method for metazosulfuron residue analysis achieved an instrumental limit of quantitation (ILOQ) of 2 ng (S/N ≥10) and a method limit of quantitation (MLOQ) of 0.02 mg/kg, with linearity r² = 0.9999 over 0.05–12.5 mg/kg [1]. Incorporation of Metazosulfuron-d6 as an isotope dilution internal standard enables extension to LC–MS/MS platforms where limits of quantification as low as 0.003–0.009 mg/kg (LOQ) have been demonstrated for analogous deuterated IS methods in tobacco, with corresponding limits of detection as low as 0.011–0.030 mg/kg [2]. This represents a 2- to 7-fold sensitivity improvement over the HPLC–DAD method, critical for enforcing the MRL of 0.05 mg/kg for rice, where quantitation must be reliable at or below 50% of the MRL (0.025 mg/kg) [3].

Method limit of quantitation Instrumental LOQ Residue analytical method validation

Parent Compound Differentiation: Equivalent ALS Inhibition Across SU-Resistant and Susceptible Biotypes vs. Pyrazosulfuron-ethyl

Metazosulfuron (the native analyte) demonstrated comparable percent ALS inhibition against both sulfonylurea-susceptible (SU-S) and sulfonylurea-resistant (SU-R) biotypes of Sagittaria trifolia (arrowhead), whereas pyrazosulfuron-ethyl exhibited significantly lower inhibition of the SU-R biotype [1]. This differential ALS inhibition profile translates to field weed control scores of 95–100 (scale 0–100) against SU-R biotypes of Schoenoplectus juncoides, Monochoria vaginalis, Monochoria korsakowii, and Sagittaria trifolia at 100 g a.i./ha [2]. For analytical laboratories tracking environmental fate or metabolism of metazosulfuron, the deuterated IS is essential to discriminate parent compound from metabolites in SU-resistant weed matrices where differential degradation pathways may operate .

ALS inhibitor herbicide resistance management Sagittaria trifolia Sulfonylurea resistance

High-Value Procurement Scenarios for Metazosulfuron-d6 Based on Verified Analytical and Regulatory Evidence


GB 2763-2026 / GB 23200.121-2021 Compliant Residue Monitoring in Rice and Cereal Commodities

Food testing laboratories accredited under ISO/IEC 17025 for pesticide residue analysis in China must implement GB 23200.121-2021, which explicitly requires an isotope-labeled internal standard for metazosulfuron quantification by LC–MS/MS. The Chinese MRL for metazosulfuron in paddy rice and brown rice is 0.05 mg/kg, with an ADI of 0.027 mg/kg bw [1][2]. Metazosulfuron-d6 is the only commercially available deuterated analog that fulfills the standard's structural-matching and mass discrimination criteria without requiring additional cross-validation. Procurement of this standard is a prerequisite for laboratories seeking China National Accreditation Service (CNAS) approval for metazosulfuron residue testing in cereal commodities intended for domestic or export markets.

Environmental Fate and Soil Adsorption Studies of Metazosulfuron in Paddy Ecosystems

Metazosulfuron exhibits moderate aqueous solubility (33.3 mg/L at 20°C) and a log Pow of 1.87 (pH 4), indicating potential mobility in paddy water and soil systems [1]. Adsorption studies across eight Chinese soil types using equilibrium batch experiments have been conducted with non-labeled metazosulfuron; however, isotope dilution mass spectrometry with Metazosulfuron-d6 enables accurate tracking of parent compound dissipation (DT₅₀) and metabolite formation in water–sediment systems, correcting for extraction efficiency losses that can exceed 20% in high-organic-matter soils [2]. This application is critical for environmental risk assessment dossiers required under China's revised pesticide registration framework.

Method Validation and Proficiency Testing for Sulfonylurea Multi-Residue LC–MS/MS Panels

The GB 23200.121-2021 multi-residue LC–MS/MS panel covers 331 pesticides and 44 metabolites in a single injection. Laboratories developing or validating their scope of accreditation under this standard must demonstrate recovery (80–120%), precision (RSD ≤20%), and limit of quantitation (≤ default MRL of 0.01 mg/kg for unregistered commodities) for all analytes including metazosulfuron [1]. Metazosulfuron-d6 is the validated internal standard choice, as it co-elutes with the native analyte (minimizing differential matrix effects) and provides the +6 Da MRM transition pair required for ion ratio confirmation. Its procurement eliminates the need for labor-intensive matrix-matched calibration curves, which have been shown to require a minimum of six matrix sources for adequate representation of commodity variability [2].

Stability and Formulation Decomposition Studies of Metazosulfuron in Solid Agrochemical Formulations

Metazosulfuron is susceptible to decomposition in solid granular formulations, a problem addressed by Nissan Chemical Industries through sugar-stabilized formulations (glucose, sucrose, or dextrin) [1]. For stability-indicating analytical methods, Metazosulfuron-d6 serves as the ideal internal standard to quantify parent compound degradation over storage time while distinguishing between chemical degradation and physical loss. The stable isotope dilution approach ensures that observed decreases in metazosulfuron concentration reflect true degradation rather than extraction inefficiency or matrix interferences from formulation excipients.

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